4-Chloromethyl-5-methoxy-indan-1-one
Description
4-Chloromethyl-5-methoxy-indan-1-one (CAS: 944109-65-3) is a substituted indanone derivative with the molecular formula C₁₀H₉ClO₂ and a molar mass of 196.63 g/mol . Its structure comprises an indanone core (a bicyclic system with a ketone group at position 1), a methoxy substituent at position 5, and a chloromethyl group at position 4 (Figure 1). Key physical properties include a melting point range of 124–128°C, and it is stored under dry, room-temperature conditions due to its stability . The compound is classified as harmful (Risk Code 22: Harmful if swallowed) and carries a WGK Germany hazard rating of 3, indicating severe environmental toxicity .
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
4-(chloromethyl)-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11ClO2/c1-14-11-5-3-8-7(9(11)6-12)2-4-10(8)13/h3,5H,2,4,6H2,1H3 |
InChI Key |
NQPLSRVAYKDNRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CC2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2. Comparative Overview of Key Compounds
| Compound | Core Structure | Key Substituents | Molar Mass (g/mol) | Applications |
|---|---|---|---|---|
| This compound | Indanone | 4-ClCH₂, 5-OCH₃ | 196.63 | Organic synthesis |
| 5-Methoxy-1-indanone | Indanone | 5-OCH₃ | 162.19 | Cytotoxicity studies |
| 5-Benzyloxy-6-methoxy-1-indanone | Indanone | 5-OBz, 6-OCH₃ | 268.31 | Synthetic intermediate |
| 4-Chloro-5-Methoxy-1H-indazole | Indazole | 4-Cl, 5-OCH₃ | 182.61 | Pharmaceutical research |
| Indomethacin | Indole | 4-ClBz, 5-OCH₃, COOH | 357.79 | NSAID drug |
References:
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